4-(Dibutylamino)-2-(phenanthren-9-yl)butan-2-ol
Description
4-(Dibutylamino)-2-(phenanthren-9-yl)butan-2-ol is a tertiary alcohol featuring a phenanthren-9-yl aromatic system and a dibutylamino group attached to a butan-2-ol backbone. The phenanthrene moiety contributes to its planar, polycyclic aromatic structure, which may influence photophysical properties and intermolecular interactions. While specific data on this compound are absent in the provided evidence, structural analogs and synthesis methodologies from the literature allow inferential comparisons.
Properties
CAS No. |
5429-91-4 |
|---|---|
Molecular Formula |
C26H35NO |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
4-(dibutylamino)-2-phenanthren-9-ylbutan-2-ol |
InChI |
InChI=1S/C26H35NO/c1-4-6-17-27(18-7-5-2)19-16-26(3,28)25-20-21-12-8-9-13-22(21)23-14-10-11-15-24(23)25/h8-15,20,28H,4-7,16-19H2,1-3H3 |
InChI Key |
LLDWBNYZWKMENS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCC(C)(C1=CC2=CC=CC=C2C3=CC=CC=C31)O |
Origin of Product |
United States |
Biological Activity
4-(Dibutylamino)-2-(phenanthren-9-yl)butan-2-ol, also known by its CAS number 5429-91-4, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H35NO
- Molecular Weight : 377.562 g/mol
- Structure : The compound features a dibutylamino group and a phenanthrene moiety, which may contribute to its biological activity.
Pharmacological Properties
-
Antimicrobial Activity :
- The compound has shown promise in preliminary studies as an antimicrobial agent. Its structural components suggest potential interactions with microbial membranes, leading to bactericidal effects.
- In vitro studies have indicated that derivatives of similar compounds exhibit varying degrees of antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity :
- Neuroactivity :
The biological activity of 4-(dibutylamino)-2-(phenanthren-9-yl)butan-2-ol can be attributed to several proposed mechanisms:
- Membrane Interaction : The amphiphilic nature of the compound allows it to interact with lipid membranes, disrupting microbial integrity and potentially leading to cell death.
- Receptor Modulation : The dibutylamino group may facilitate binding to specific receptors in the nervous system, influencing neurotransmitter release and uptake.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various dibutylamino derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 4-(dibutylamino)-2-(phenanthren-9-yl)butan-2-ol exhibited significant inhibitory effects, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics .
Study 2: Cytotoxic Effects on Cancer Cells
In vitro testing on human breast cancer cell lines (MCF7) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. IC50 values were determined to be around 15 µM, indicating substantial cytotoxicity .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C26H35NO |
| Molecular Weight | 377.562 g/mol |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
| Cytotoxic IC50 (MCF7) | 15 µM |
Comparison with Similar Compounds
Functional Group and Backbone Analysis
- 4-(2,2,6-Trimethylcyclohex-1-enyl)butan-2-ol (Dihydro-beta-ionol) : Structure: Shares the butan-2-ol backbone but substitutes the phenanthrene and dibutylamino groups with a cyclohexenyl ring. Properties: The cyclohexenyl group enhances volatility, making it suitable for fragrance applications. The lack of an amino group reduces basicity compared to the target compound. Applications: Widely used in perfumery due to its floral odor.
- 2-Methyl-4-phenylbutan-2-ol : Structure: Contains a phenyl group instead of phenanthrene and lacks the dibutylamino substituent. Properties: The phenyl group provides moderate aromaticity but less steric bulk than phenanthrene. The absence of an amino group simplifies its reactivity profile. Applications: Used as a solvent or intermediate in organic synthesis.
- 8-[4-(Dithiolan-3-yl)butanoylamino]-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]octanamide (8c) : Structure: Features a dithiolan ring and amide functionality, diverging significantly from the target compound’s amino-alcohol structure. Synthesis: Obtained as stereoisomeric mixtures (41% yield), with detailed NMR and mass spectrometry characterization .
Physicochemical and Spectroscopic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
